Proto-Gracillin
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Overview
Description
Proto-Gracillin is a steroidal saponin isolated from the rhizomes of Dioscorea zingiberensis Wright. It is known for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and cancer. This compound is a precursor to Gracillin, another bioactive compound with significant medicinal value.
Preparation Methods
Synthetic Routes and Reaction Conditions: Proto-Gracillin can be synthesized through the hydrolysis of Gracillin. The process involves the enzymatic hydrolysis of Gracillin using specific enzymes that cleave glycosidic bonds, resulting in the formation of this compound. The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the extraction of steroidal saponins from the rhizomes of Dioscorea zingiberensis Wright. The extraction process includes the use of solvents such as ethyl acetate to isolate the saponins, followed by purification steps to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Proto-Gracillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Proto-Gracillin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive steroidal saponins.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of cardiovascular diseases and cancer
Industry: Utilized in the production of natural health products and supplements.
Mechanism of Action
Proto-Gracillin exerts its effects through several molecular targets and pathways:
Mitochondrial Complex II: this compound targets mitochondrial complex II, disrupting its function and leading to the inhibition of energy production in cancer cells.
PI3K/AKT Pathway: this compound inhibits the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Production: this compound induces the production of reactive oxygen species, contributing to its anticancer effects.
Comparison with Similar Compounds
Proto-Gracillin is unique compared to other similar compounds due to its specific molecular targets and pathways. Similar compounds include:
Gracillin: A derivative of this compound with potent anticancer properties.
Diosgenin: Another steroidal saponin with similar therapeutic properties but different molecular targets.
Sarsasapogenin: A related compound with anti-inflammatory and anticancer effects.
This compound stands out due to its dual targeting of mitochondrial complex II and the PI3K/AKT pathway, making it a promising candidate for further research and development in the field of medicine.
Properties
Molecular Formula |
C51H84O23 |
---|---|
Molecular Weight |
1065.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42-,43+,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 |
InChI Key |
GMCGZPQYTRHQRU-FRYPSRLZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4C3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
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